2-(Benzo[d]thiazol-2-yl)acetic acid
Overview
Description
2-(Benzo[d]thiazol-2-yl)acetic acid is a heterocyclic compound that contains both benzene and thiazole rings. This compound is known for its diverse biological activities and is used in various scientific research fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[d]thiazol-2-yl)acetic acid are Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated COX-1 inhibition, suggesting its potential as an anti-inflammatory agent .
Mode of Action
This compound interacts with its targets to induce changes that inhibit their function. In the case of M. tuberculosis, the compound’s benzothiazole derivatives have shown better inhibition potency . For COX enzymes, the compound’s derivatives have shown the highest inhibitory concentrations, indicating a strong interaction with these enzymes .
Biochemical Pathways
The compound affects the biochemical pathways associated with M. tuberculosis and inflammation. By inhibiting M. tuberculosis, it disrupts the bacterial growth and proliferation pathways, potentially leading to the eradication of the bacteria . By inhibiting COX enzymes, it can potentially disrupt the synthesis of prostaglandins, key mediators of inflammation .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis and COX enzymes. This could potentially lead to the reduction of tuberculosis infection and inflammation, respectively . .
Biochemical Analysis
Biochemical Properties
Thiazoles, the core structure of this compound, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction typically requires heating and the presence of a base such as sodium hydroxide to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and antimicrobial properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
2-(Benzo[d]thiazol-2-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This functional group allows for further chemical modifications, enhancing its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYQTSFMDZTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406917 | |
Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-45-4 | |
Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Benzo[d]thiazol-2-yl)acetic acid interact with HDAC6 and what are the potential downstream effects?
A1: The research paper titled "Crystal structure of fragment this compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain" [] investigates the binding of this specific fragment to the zinc-finger domain of HDAC6. This domain is crucial for the interaction of HDAC6 with ubiquitin, a protein involved in various cellular processes. By binding to this domain, this compound could potentially disrupt the HDAC6-ubiquitin interaction.
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